Avibactam namido-sulfonyl disodium salt is a semi-synthetic compound primarily recognized for its role as a β-lactamase inhibitor. It is particularly effective against various classes of β-lactamases, making it a critical component in combating antibiotic resistance, especially in Gram-negative bacterial infections. Avibactam is often used in combination with other antibiotics, such as ceftazidime, to enhance their efficacy against resistant strains.
The synthesis of avibactam involves several steps, typically including the formation of key intermediates followed by cyclization and functional group modifications. A notable method for synthesizing avibactam sodium involves the reaction of quaternary ammonium salts with hydroxy acid sodium salts in a controlled environment.
Avibactam has a complex bicyclic structure characterized by its diazabicyclooctane core. Its molecular formula is CHNOSNa, and its molecular weight is approximately 265.25 g/mol.
Avibactam primarily acts by forming a reversible carbamoyl-enzyme complex with serine residues in β-lactamases. This interaction prevents the hydrolysis of β-lactam antibiotics, thereby restoring their antibacterial activity.
Avibactam functions by inhibiting the activity of various β-lactamases, which are enzymes produced by bacteria to resist the effects of β-lactam antibiotics. The mechanism involves:
Avibactam is primarily used in clinical settings for:
Its development has significantly impacted the treatment landscape for serious bacterial infections, particularly those involving resistant strains .
The evolution of β-lactamase inhibitors spans several decades of incremental pharmacological innovation:
Table 1: Comparative Analysis of β-Lactamase Inhibitor Generations
Generation | Representative Agents | Chemical Scaffold | Target β-Lactamases | Mechanism of Inhibition |
---|---|---|---|---|
First | Clavulanate, Sulbactam, Tazobactam | β-Lactam | Class A (some) | Irreversible covalent binding (suicide inactivation) |
Second | Avibactam, Relebactam, Durlobactam | Diazabicyclooctane (non-β-lactam) | Classes A, C, some D | Reversible covalent binding |
The diazabicyclooctane (DBO) scaffold represents a paradigm shift in β-lactamase inhibitor design:
Table 2: Spectrum of Activity of DBO-Based β-Lactamase Inhibitors
Inhibitor | Target β-Lactamase Classes | Notable Enzyme Inhibition | Direct Antibacterial Activity (PBP2 Inhibition) | Clinical Formulations |
---|---|---|---|---|
Avibactam | A, C, some D | KPC, OXA-48, AmpC | Enterobacterales (including MBL producers) | Ceftazidime, Aztreonam |
Relebactam | A, C | KPC, AmpC | Limited | Imipenem-Cilastatin |
Durlobactam | A, C, D | OXA-23, KPC, AmpC | Acinetobacter spp. | Sulbactam |
Avibactam Namido-sulfonyl Disodium Salt (C7H9N3Na2O9S2, MW 389.27 g/mol) occupies a specialized niche as a chemical derivative and impurity of avibactam sodium:
Table 3: Chemical Characteristics of Avibactam Namido-sulfonyl Disodium Salt
Property | Specification |
---|---|
Systematic Chemical Name | [(2S,5R)-7-oxo-2-(sodiooxysulfonylcarbamoyl)-1,6-diazabicyclo[3.2.1]octan-6-yl]oxysulfonyloxysodium |
Molecular Formula | C7H9N3Na2O9S2 |
Molecular Weight | 389.27 g/mol |
CAS Registry Number | 1192491-61-4 |
Solubility | No data available |
Primary Function | Impurity reference standard for avibactam quality control |
CAS No.: 512-61-8
CAS No.: 61788-32-7
CAS No.: 17699-05-7
CAS No.: 92219-95-9
CAS No.:
CAS No.: 7362-34-7